2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid
CAS No.:
Cat. No.: VC15902053
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21NO4 |
|---|---|
| Molecular Weight | 291.34 g/mol |
| IUPAC Name | 2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-3-yl]acetic acid |
| Standard InChI | InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12-7-5-4-6-11(12)8-13(17)9-14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19) |
| Standard InChI Key | ZQBQAMXKTHNSQM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a tetrahydroisoquinoline core fused with a Boc-protected amine and an acetic acid side chain. The IUPAC name, 2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-3-yl]acetic acid, reflects its tert-butoxycarbonyl (Boc) group at the 2-position and the acetic acid moiety at the 3-position . Key structural identifiers include:
The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic manipulations.
Stereochemical Considerations
The 3-position of the tetrahydroisoquinoline ring introduces chirality, yielding (R)- and (S)-enantiomers. The (R)-configuration (CAS 332064-64-9) is defined by the InChIKey ZQBQAMXKTHNSQM-CYBMUJFWSA-N, while the (S)-enantiomer (CAS 270062-98-1) has distinct optical activity . This stereochemical divergence impacts binding affinities in drug-receptor interactions, necessitating enantioselective synthesis for targeted applications.
Synthesis and Preparation
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Alkylation of Isoquinoline Precursors: Starting from 1,2,3,4-tetrahydroisoquinoline, alkylation at the 3-position introduces the acetic acid side chain.
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Boc Protection: The free amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH or DMAP), yielding the Boc-protected intermediate.
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Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the enantiomers, with chiral stationary phases enabling resolution .
A representative reaction scheme is:
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s reactive sites (Boc-protected amine and carboxylic acid) facilitate peptide coupling and heterocyclic functionalization. Key applications include:
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Opioid Antagonists: Derivatives inhibit μ-opioid receptors, showing promise in addiction therapy.
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Enzyme Inhibitors: The tetrahydroisoquinoline scaffold mimics natural substrates, enabling inhibition of proteases and kinases .
Case Study: Asymmetric Synthesis of (R)-Enantiomer
The (R)-enantiomer (CAS 332064-64-9) is synthesized via chiral auxiliaries or enzymatic resolution. For example, lipase-catalyzed ester hydrolysis achieves >98% enantiomeric excess (ee), critical for high-purity drug intermediates .
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